
4-(1,3-Diphenylprop-2-en-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Diphenylprop-2-en-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 1,3-diphenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 1,3-diphenylprop-2-en-1-one. One common method is the gold-catalyzed one-pot/multicomponent synthesis, which starts from benzyl alcohols. This method involves the oxidation of benzyl alcohols to aldehydes using manganese dioxide, followed by a gold-catalyzed multicomponent reaction . The reaction is carried out at elevated temperatures, typically around 80°C, and the product is isolated by column chromatography .
Industrial Production Methods
the principles of green chemistry, such as one-pot procedures and multicomponent reactions, are often employed to enhance efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diphenylprop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like gold or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-(1,3-Diphenylprop-2-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials and catalysts for organic reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of monoamine oxidases by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . The compound may also interact with cholinesterases, affecting the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Diphenylprop-2-yn-1-yl)morpholine: This compound is structurally similar but contains a triple bond instead of a double bond in the prop-2-en-1-yl group.
1,3-Diphenylprop-2-en-1-one: This compound lacks the morpholine ring but shares the 1,3-diphenylprop-2-en-1-yl group.
Uniqueness
4-(1,3-Diphenylprop-2-en-1-yl)morpholine is unique due to its combination of a morpholine ring and a 1,3-diphenylprop-2-en-1-yl group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
CAS No. |
201852-22-4 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(1,3-diphenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C19H21NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-12,19H,13-16H2 |
InChI Key |
RUCWWEVUCYXZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
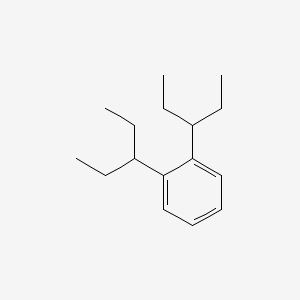
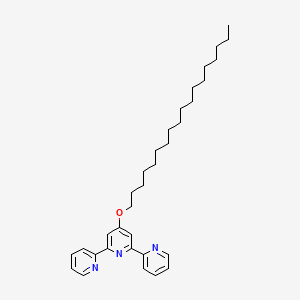
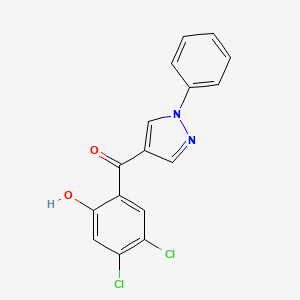
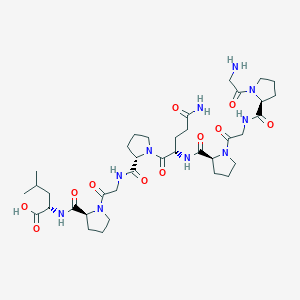
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
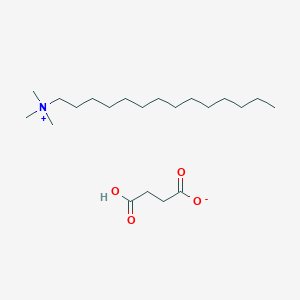
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

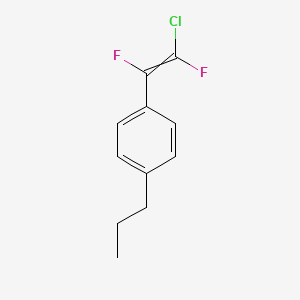

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
